

# Physicochemical Properties of Prenyl Caffeate: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Prenyl caffeate*

Cat. No.: *B109385*

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## Abstract

**Prenyl caffeate**, an ester of caffeic acid and prenyl alcohol, is a naturally occurring phenolic compound found in various plant species. As a member of the hydroxycinnamic acid family, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of **prenyl caffeate**, alongside its notable biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for its synthesis and biological evaluation are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Physicochemical Properties

**Prenyl caffeate** (3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) possesses a unique molecular structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. These properties are crucial for understanding its solubility, membrane permeability, and overall behavior in biological systems.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>16</sub> O <sub>4</sub>	--INVALID-LINK--
Molecular Weight	248.27 g/mol	--INVALID-LINK--[1]
Appearance	Powder	--INVALID-LINK--[2]
Melting Point	Not Available	--INVALID-LINK--[3]
Water Solubility	169.3 mg/L @ 25 °C (estimated)	--INVALID-LINK--[4], --INVALID-LINK--[5]
logP (Octanol-Water Partition Coefficient)	3.24 ( ALOGPS), 3.27 (ChemAxon)	--INVALID-LINK--[3], --INVALID-LINK--[5]
pKa (Strongest Acidic)	9.21 (ChemAxon)	--INVALID-LINK--[3], --INVALID-LINK--[5]
Polar Surface Area	66.76 Å <sup>2</sup> (ChemAxon)	--INVALID-LINK--[3]
Hydrogen Bond Donor Count	2	--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count	4	--INVALID-LINK--[1]
Rotatable Bond Count	5	--INVALID-LINK--[3]

Table 1: Physicochemical Properties of **Prenyl Caffeate**

## Spectroscopic Data

The structural elucidation of **prenyl caffeate** is confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned experimental spectrum for **prenyl caffeate** is not readily available in the searched literature, the expected chemical shifts for <sup>1</sup>H and <sup>13</sup>C NMR can be inferred from data on similar caffeic acid esters[6][7][8][9][10]. The <sup>1</sup>H NMR spectrum would characteristically show signals for the aromatic protons of the catechol ring, the vinylic protons of the propenoate group, and the protons of the prenyl moiety. Similarly, the <sup>13</sup>C NMR spectrum would display resonances

for the carbonyl carbon, aromatic carbons, vinylic carbons, and the carbons of the prenyl group.

- Infrared (IR) Spectroscopy: The IR spectrum of **prenyl caffeate** is expected to exhibit characteristic absorption bands. These would include a broad O-H stretching band for the phenolic hydroxyl groups, a C=O stretching vibration for the ester carbonyl group, C=C stretching bands for the aromatic ring and the alkene group, and C-O stretching bands[11][12][13][14][15].
- UV-Visible (UV-Vis) Spectroscopy: In a methanolic solution, caffeic acid and its derivatives typically exhibit two main absorption maxima. For **prenyl caffeate**, these are expected in the regions of 280-300 nm and 310-330 nm, corresponding to the electronic transitions within the cinnamoyl system[11][16][17][18].

## Synthesis of Prenyl Caffeate

The synthesis of **prenyl caffeate** can be achieved through the esterification of caffeic acid with prenyl alcohol. While various methods exist for the synthesis of caffeic acid esters, a common and effective approach involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC)[7][11].

## Experimental Protocol: DCC-Mediated Esterification

This protocol describes a general procedure for the synthesis of **prenyl caffeate** based on DCC-mediated esterification of caffeic acid.

### Materials:

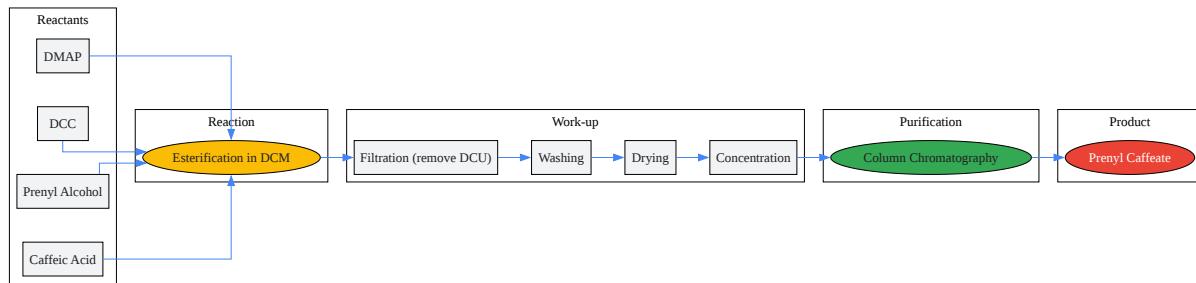
- Caffeic acid
- Prenyl alcohol (3-methyl-2-buten-1-ol)
- Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous

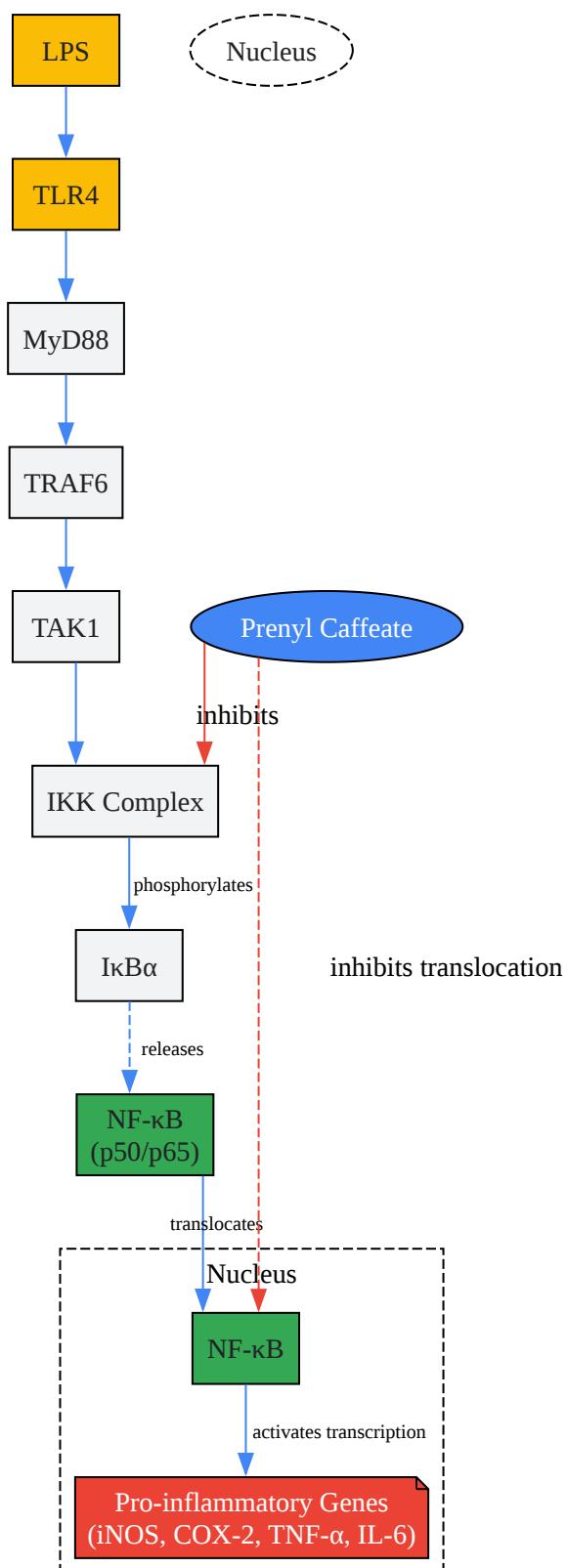
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

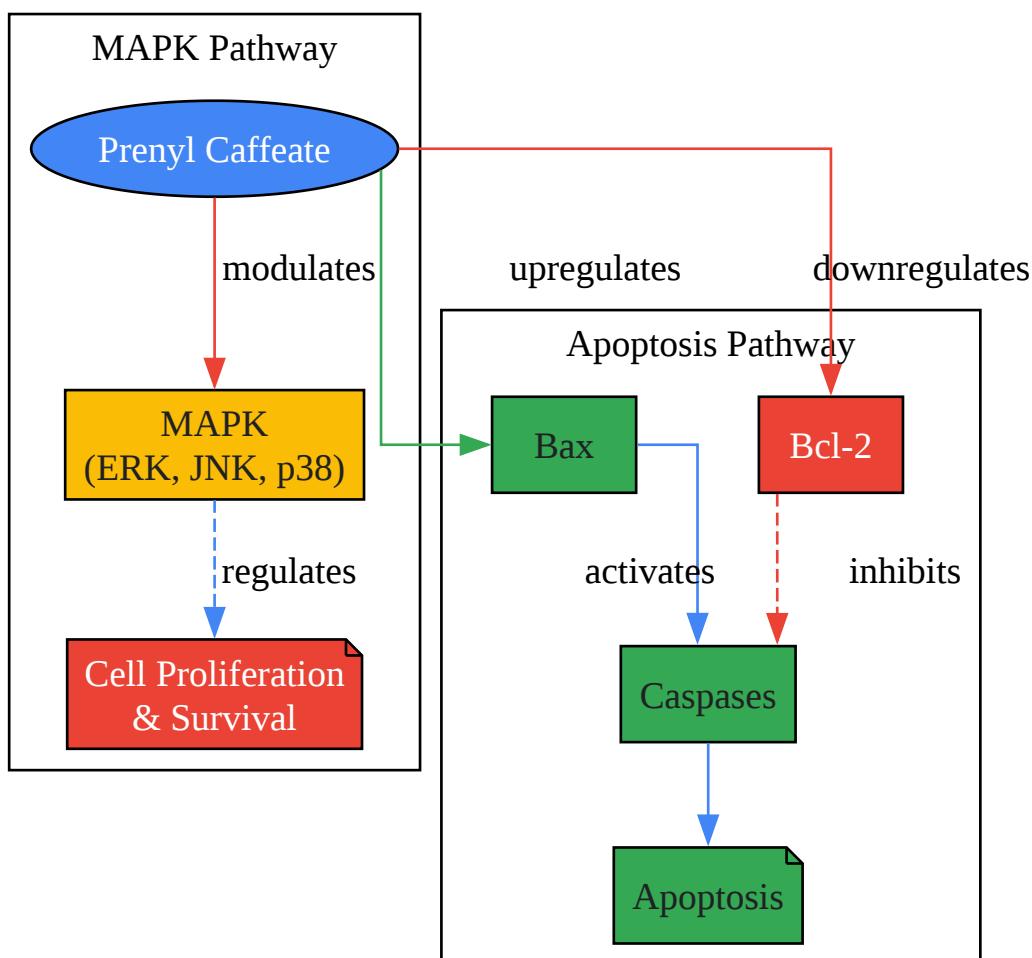
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve caffeic acid (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane.
- Add prenyl alcohol (1.2 equivalents) to the solution.
- In a separate flask, dissolve dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in anhydrous dichloromethane.
- Slowly add the DCC solution to the caffeic acid/prenyl alcohol mixture at 0 °C (ice bath).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure **prenyl caffeate**.

- Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.







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